molecular formula C10H7NO2S B1335518 2-(Thiophen-2-YL)isonicotinic acid CAS No. 893723-57-4

2-(Thiophen-2-YL)isonicotinic acid

Cat. No. B1335518
CAS RN: 893723-57-4
M. Wt: 205.23 g/mol
InChI Key: FTGBWVKLXLHQPK-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-YL)isonicotinic acid” is a chemical compound that has been studied for its potential applications in various fields . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . It is one of two isomers of thiophene acetic acid, the other being thiophene-3-acetic acid .


Synthesis Analysis

The compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-YL)isonicotinic acid” has been investigated using various techniques. The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was also investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .


Chemical Reactions Analysis

The compound has been used as a chemical platform to develop tighter mPGES-1 inhibitors . Compounds derived from it showed selective inhibitory activity against mPGES-1 in the low micromolar range .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Thiophen-2-YL)isonicotinic acid” include its molecular weight, which is 205.24 . Its InChI code is 1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) and its InChI key is BOZGVVVDIQBTDY-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

2-(Thiophen-2-YL)isonicotinic acid derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungal medications .

Drug Discovery

The presence of the thiophene ring in 2-(Thiophen-2-YL)isonicotinic acid makes it a significant scaffold in drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-HIV, antitubercular, antimicrobial, antidiabetic, anti-inflammatory, antiplasmodial, and anticancer properties .

Organic Semiconductors

Thiophene-based compounds are pivotal in the field of organic electronics. They are used in the development of organic semiconductors, which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be fine-tuned for specific applications .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Their ability to form protective layers on metal surfaces makes them useful in preventing corrosion, which is crucial for extending the lifespan of metal components in various industries .

Anesthetic Applications

Certain thiophene derivatives are utilized in medical applications as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures .

Fluorescent Labeling

Thiophene derivatives have been employed as fluorescent labeling reagents. These compounds can be used to label various substances, such as fatty acids, for analytical purposes. This application is particularly useful in biochemical and medical research for tracking and identifying specific molecules .

properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBWVKLXLHQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406259
Record name SBB052875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-YL)isonicotinic acid

CAS RN

893723-57-4
Record name SBB052875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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